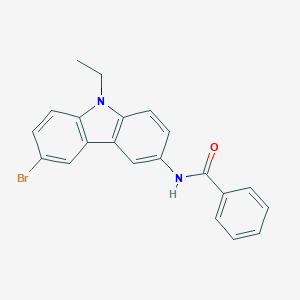
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities. The synthesis method of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it works by reducing the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. Additionally, it has been shown to have minimal toxicity and does not affect normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells and may be a potential candidate for further research. However, one of the limitations is its complex synthesis method, which may make it difficult to produce large quantities for research purposes.
Orientations Futures
There are several future directions for the research of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide. One direction is to further study its anti-cancer properties and determine its effectiveness in treating different types of cancer. Another direction is to study its anti-inflammatory and antioxidant properties and determine its potential in treating various diseases. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide.
Méthodes De Synthèse
The synthesis method of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide involves several steps. The first step is the synthesis of 6-bromo-9-ethylcarbazole, which is achieved by the reaction of 6-bromoindole with ethylmagnesium bromide. The second step involves the reaction of 6-bromo-9-ethylcarbazole with benzoyl chloride in the presence of aluminum chloride to form N-(6-bromo-9-ethylcarbazol-3-yl)benzamide. The final step involves the demethylation of N-(6-bromo-9-ethylcarbazol-3-yl)benzamide using boron tribromide to form N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide.
Applications De Recherche Scientifique
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, it has been studied for its antioxidant properties and has shown potential in protecting cells from oxidative stress.
Propriétés
Formule moléculaire |
C21H17BrN2O |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
N-(6-bromo-9-ethylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C21H17BrN2O/c1-2-24-19-10-8-15(22)12-17(19)18-13-16(9-11-20(18)24)23-21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,23,25) |
Clé InChI |
OUKMKENCLRTTQN-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)









![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)